![molecular formula C15H13N3O3S2 B2558326 (Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1904613-83-7](/img/structure/B2558326.png)
(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide
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Description
(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H13N3O3S2 and its molecular weight is 347.41. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
One of the fundamental areas of research involving this compound and its relatives includes their synthesis and the study of their reactivity towards different reagents. For instance, the synthesis and reactivity of tricyclic 3-amino-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones, containing aliphatic, aromatic, or heteroaromatic fragments, were explored. These studies have opened new pathways for the creation of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Kostenko et al., 2007).
Nonlinear Optical Limiting
Research into donor-acceptor substituted thiophene dyes, including derivatives of the mentioned compound, has demonstrated enhanced nonlinear optical limiting suitable for optoelectronic devices. This could lead to advancements in technologies aimed at protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
Anti-inflammatory Applications
A series of heterocyclic systems fused to a thiophene moiety, synthesized as anti-inflammatory agents, indicates the therapeutic potential of compounds within this family. The pharmacological screening showed that many of these compounds have good anti-inflammatory activity comparable to known drugs (Amr et al., 2007).
Polymerization and Material Science
The compound's derivatives have also found applications in the field of polymerization and materials science. For example, controlled radical polymerization of acrylamide containing l-phenylalanine moiety via RAFT has been reported, highlighting its relevance in creating polymers with specific properties (Mori et al., 2005).
Antimicrobial Activity
Novel synthesis and evaluation of antimicrobial activity of certain derivatives showcase the potential for developing new antibacterial and antifungal agents. This research underlines the compound's versatility and the broad spectrum of applications it may hold in the pharmaceutical industry (Angulwar et al., 2019).
properties
IUPAC Name |
(Z)-N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c19-12(4-3-10-2-1-8-22-10)16-6-7-18-14(20)13-11(5-9-23-13)17-15(18)21/h1-5,8-9H,6-7H2,(H,16,19)(H,17,21)/b4-3- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLRTMFNCWNGFD-ARJAWSKDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide |
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